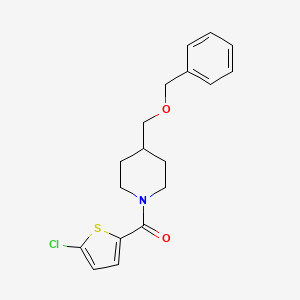

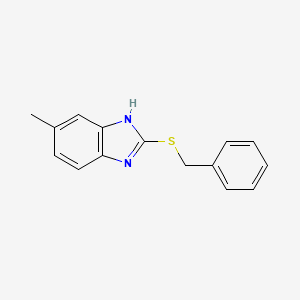

![molecular formula C14H9BrF2N2O3 B2935010 [2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 561309-11-3](/img/structure/B2935010.png)

[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

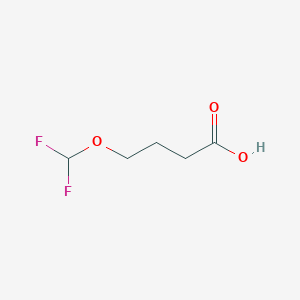

“[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains bromine, fluorine, and carboxylate groups, which can significantly affect its reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the bromine, fluorine, and carboxylate groups . Specific reagents and conditions would depend on the desired order of these substitutions and the need to protect certain functional groups during the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, with the various substituents attached at specific positions on the ring . The exact structure would depend on the positions of these substituents, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine and carboxylate groups, and the electron-donating bromine . These groups could direct and activate the compound towards further substitution reactions . The compound could also participate in coupling reactions, given the presence of a halogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents . The compound’s boiling and melting points would depend on its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique

Pharmaceuticals Development

Fluorinated compounds like this one are often used in the development of new pharmaceuticals. The presence of fluorine atoms can significantly alter the biological activity of a molecule, making it more potent or selective as a drug . This compound could serve as a precursor for the synthesis of novel medications, particularly in the areas of cancer therapy, where fluorinated molecules are used for their antitumor properties.

Agricultural Chemistry

In agriculture, fluorinated chemicals are introduced into lead structures to improve physical, biological, and environmental properties . This compound could be used to synthesize new agrochemicals with enhanced activity and stability, contributing to the development of more effective pesticides or herbicides.

Radiopharmaceuticals

The synthesis of fluorinated pyridines is crucial for creating radiopharmaceuticals, especially those involving the isotope F-18 . These compounds are used in positron emission tomography (PET) scans for cancer diagnosis and management. The subject compound could be a key intermediate in the synthesis of F-18 labeled compounds.

Organic Synthesis and Catalysis

Fluorinated pyridines are valuable intermediates in organic synthesis. They can act as ligands for transition metals in catalysis, influencing the course of reactions . This compound could be used to develop new catalytic systems or improve existing ones, particularly in cross-coupling reactions.

Material Science

In material science, fluorinated pyridines can be used to create materials with specific electronic properties . This compound might be involved in the synthesis of materials for organic light-emitting diodes (OLEDs) or other electronic devices, where the fluorine atoms contribute to the charge transport properties.

Supramolecular Chemistry

Due to the strong electron-withdrawing nature of fluorine, compounds like this one can form unique supramolecular structures . It could be used to design new molecular receptors or channels, which have applications in sensing, separation processes, or the development of nanoscale devices.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as 5-bromonicotinamide, have been found to interact with gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 in humans .

Mode of Action

Fluorinated pyridines, which share structural similarities with this compound, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-(2,5-difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF2N2O3/c15-9-3-8(5-18-6-9)14(21)22-7-13(20)19-12-4-10(16)1-2-11(12)17/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSCVQLBNKCNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

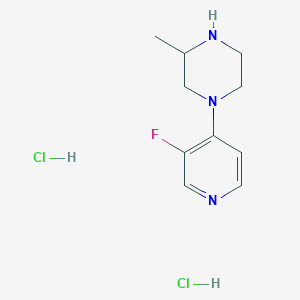

![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)

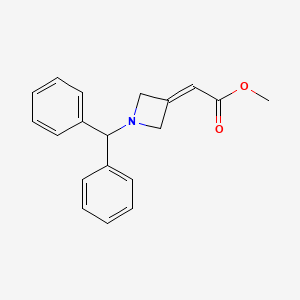

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)

![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)

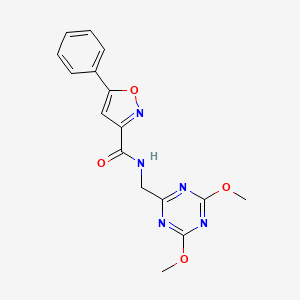

![2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2934947.png)